molecular formula C18H13ClN4O2 B14727633 N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine CAS No. 6300-91-0

N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine

Cat. No.: B14727633
CAS No.: 6300-91-0
M. Wt: 352.8 g/mol
InChI Key: WLSJBRREDWTPSV-RELWKKBWSA-N
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Description

N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic aromatic amines This compound is characterized by the presence of a pyridine ring substituted with a nitro group and an imine linkage connecting a 4-chlorophenyl and phenylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine typically involves the condensation reaction between 4-chlorobenzaldehyde and 5-nitro-2-aminopyridine. The reaction is carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form the corresponding amine.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or thiourea.

Major Products:

    Reduction of Nitro Group: 5-amino-2-aminopyridine derivative.

    Reduction of Imine Linkage: Corresponding amine derivative.

    Substitution of Chlorine Atom: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic applications in treating bacterial infections and cancer.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis, while its anticancer activity may be attributed to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
  • N-(4-chlorophenyl)-2-chloroacetamide
  • N-(4-chlorophenyl)-2-aminobenzamide

Comparison: N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine is unique due to the presence of both a nitro group and an imine linkage, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced antimicrobial and anticancer properties due to these structural features.

Properties

CAS No.

6300-91-0

Molecular Formula

C18H13ClN4O2

Molecular Weight

352.8 g/mol

IUPAC Name

N-[(E)-[(4-chlorophenyl)-phenylmethylidene]amino]-5-nitropyridin-2-amine

InChI

InChI=1S/C18H13ClN4O2/c19-15-8-6-14(7-9-15)18(13-4-2-1-3-5-13)22-21-17-11-10-16(12-20-17)23(24)25/h1-12H,(H,20,21)/b22-18+

InChI Key

WLSJBRREDWTPSV-RELWKKBWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)[N+](=O)[O-])/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl

Origin of Product

United States

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